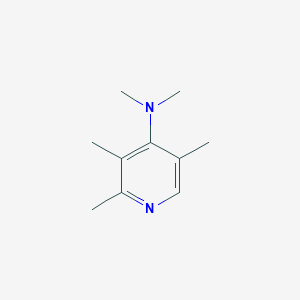
2-Methyl-6-methylideneocta-1,3,7-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-methylideneocta-1,3,7-triene is a chemical compound with the molecular formula C10H14 It is known for its unique structure, which includes multiple double bonds and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-methylideneocta-1,3,7-triene typically involves the use of specific starting materials and catalysts. One common method is the reaction of 2-methyl-1,3-butadiene with acetylene in the presence of a palladium catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-methylideneocta-1,3,7-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The methylidene group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methyl-6-methylideneocta-1,3,7-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-methylideneocta-1,3,7-triene involves its interaction with various molecular targets. The compound’s double bonds and methylidene group allow it to participate in a range of chemical reactions, which can affect biological pathways. For example, its antimicrobial properties may result from its ability to disrupt cell membranes or interfere with enzyme activity.
Comparison with Similar Compounds
Myrcene: A monoterpene with a similar structure but different functional groups.
Ipsdienone: Another compound with a similar carbon skeleton but different reactivity.
Uniqueness: 2-Methyl-6-methylideneocta-1,3,7-triene is unique due to its specific arrangement of double bonds and the presence of a methylidene group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
107841-93-0 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
2-methyl-6-methylideneocta-1,3,7-triene |
InChI |
InChI=1S/C10H14/c1-5-10(4)8-6-7-9(2)3/h5-7H,1-2,4,8H2,3H3 |
InChI Key |
HHPAHLQNZNQJGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CCC(=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


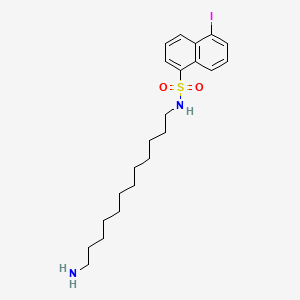
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
![N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14337671.png)
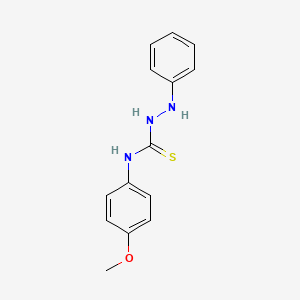


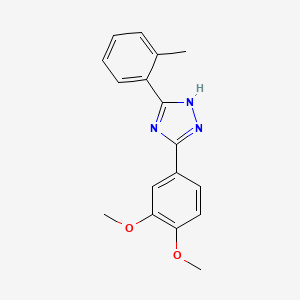
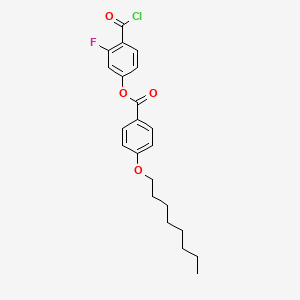


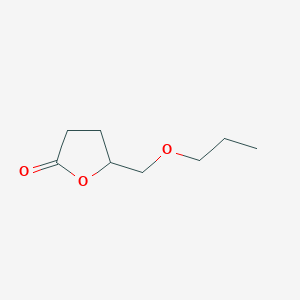
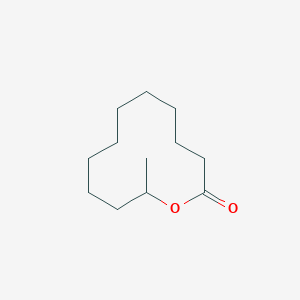
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
